molecular formula C12H14N2 B1284419 2,6,8-Trimethylquinolin-4-amine CAS No. 689277-05-2

2,6,8-Trimethylquinolin-4-amine

Cat. No. B1284419
CAS RN: 689277-05-2
M. Wt: 186.25 g/mol
InChI Key: SLSWQXZTEPDTDH-UHFFFAOYSA-N
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Description

2,6,8-Trimethylquinolin-4-amine (TMQA) is an aromatic heterocyclic amine compound that has been studied for its potential applications in scientific research. TMQA has been used in a variety of studies to investigate its biochemical and physiological effects.

Scientific Research Applications

Free Radical Formation in Antioxidants

Studies have indicated that compounds structurally similar to 2,6,8-Trimethylquinolin-4-amine, like ethoxyquin, partially exist in the free radical form. This finding is significant in understanding the antioxidant properties and the behavior of such compounds under the influence of external factors like UV light. The free radical concentration in these compounds increases notably in the presence of UV light, hinting at potential applications or precautions in pharmaceuticals and materials science (Skaare & Henriksen, 1975).

Advances in Bond Formation Techniques

Recent research has showcased the capability of silver-catalyzed dimerization in the formation of C–N bonds, involving compounds akin to this compound. This process, which includes the coupling of secondary amines and activated aromatic systems through direct C–H functionalization, is a pivotal advancement in chemical synthesis. It opens doors to the creation of complex molecules with potential applications in various fields, including pharmaceuticals and material science (Fotie et al., 2012).

Anticancer Potential

Some derivatives of 4-aminoquinazoline, closely related to this compound, have been synthesized and evaluated for their anticancer properties. Notably, compounds like 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives have shown the ability to inhibit tumor cells effectively. These findings underline the potential of this compound derivatives in developing new anticancer agents (Liu et al., 2007).

Application in Synthesis and Medicinal Chemistry

The development of novel synthetic methods, such as the one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines, showcases the versatility of compounds structurally similar to this compound. These methods have broad applications in synthesis and medicinal chemistry, indicating the potential utility of this compound in these fields. Compounds developed through these methods have shown promising results in inhibiting breast cancer cells, further emphasizing the importance of this chemical class in drug discovery (Xiong et al., 2022).

Mechanism of Action

The mechanism of action for 2,6,8-Trimethylquinolin-4-amine is not specified in the search results. Quinoline derivatives are known to interact with various biological targets, but the specific interactions of this compound require further investigation .

Safety and Hazards

2,6,8-Trimethylquinolin-4-amine is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or non-infringement .

properties

IUPAC Name

2,6,8-trimethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWQXZTEPDTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586474
Record name 2,6,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

689277-05-2
Record name 2,6,8-Trimethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 689277-05-2
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